molecular formula C25H26N2O6S B6560652 2,4-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-20-5

2,4-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560652
CAS No.: 946336-20-5
M. Wt: 482.5 g/mol
InChI Key: CBCNXYOBDQFBSY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 2,4-dimethoxybenzamide moiety at position 4. Its structural complexity arises from the integration of sulfonyl, methoxy, and tetrahydroquinoline groups, which are associated with diverse biological activities, including enzyme inhibition and anticancer properties. The synthesis of such compounds typically involves sulfonylation, amidation, and cyclization steps, as seen in analogous pathways .

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-31-19-7-10-21(11-8-19)34(29,30)27-14-4-5-17-15-18(6-13-23(17)27)26-25(28)22-12-9-20(32-2)16-24(22)33-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNXYOBDQFBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS Number: 1040659-73-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer activity and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N2O6SC_{25}H_{26}N_{2}O_{6}S, with a molecular weight of 482.5 g/mol. The structure features a benzamide core with methoxy and sulfonyl substitutions, which contribute to its unique pharmacological properties.

PropertyValue
CAS Number1040659-73-1
Molecular FormulaC25H26N2O6SC_{25}H_{26}N_{2}O_{6}S
Molecular Weight482.5 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown potent antiproliferative activity against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, which is comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : The sulfonyl group may facilitate interactions with cell surface receptors, modulating signal transduction pathways that lead to apoptosis in cancer cells.

Study on Antioxidant Activity

A study investigating the antioxidant properties of similar compounds found that they exhibited DPPH radical-scavenging activity. Compounds were tested at concentrations of 100 μg/mL and showed moderate antioxidant effects compared to ascorbic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Biological Activity/Findings Reference
Target Compound : 2,4-Dimethoxy-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide - 1-(4-Methoxybenzenesulfonyl)
- 6-(2,4-Dimethoxybenzamide)
Limited direct data; inferred potential for HDAC or kinase inhibition based on analogs . N/A
5-Chloro-2-Methoxy-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide - 1-(4-Methoxybenzenesulfonyl)
- 6-(5-Chloro-2-methoxybenzamide)
No explicit data; chloro-substituent may enhance lipophilicity and membrane permeability.
(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Acrylamide - 1-(4-Methoxyphenylsulfonyl)
- 6-(Acrylamide with N-hydroxyl group)
Antitumor activity in colorectal cancer cells via apoptosis induction and HDAC inhibition.
2,4-Dimethoxy-N-[1-(Pyridin-3-ylcarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzenesulfonamide - 1-(Pyridin-3-ylcarbonyl)
- 6-(2,4-Dimethoxybenzenesulfonamide)
Industrial-grade synthesis; pyridine group may alter solubility and target specificity.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-methoxybenzenesulfonyl group in the target compound and its analogs (e.g., ) is critical for enzyme binding, as sulfonyl groups often interact with catalytic residues in HDACs or kinases.

Tautomerism and Stability: Compounds with a tetrahydroquinoline-thione moiety (e.g., intermediates in ) exhibit tautomerism, which affects their stability and reactivity. The target compound’s benzamide group likely stabilizes the structure, avoiding such equilibrium shifts .

Biological Activity Trends: The acrylamide derivative (e.g., ) demonstrates potent antitumor activity, suggesting that replacing benzamide with acrylamide could enhance cytotoxicity. Thiophene carboximidamide analogs (e.g., ) show NOS inhibition, implying that the target compound’s benzamide group may similarly interact with nitric oxide synthase isoforms.

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